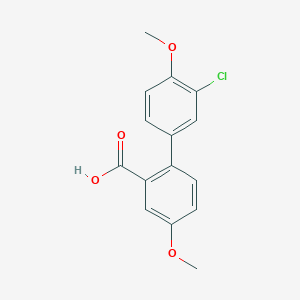
2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% (2C5MMPB) is an organic compound commonly used for scientific research applications. It is a white crystalline solid with a melting point of 75-77°C and a boiling point of 145-148°C. It is soluble in water, ethanol, and ether, and has a molecular weight of 240.6 g/mol. 2C5MMPB is a common intermediate in organic synthesis and has a wide range of applications in chemical and biological research.
作用机制
2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other xenobiotics. In the presence of these enzymes, 2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% is converted to a reactive intermediate, which can then react with other molecules in the cell. This reaction can lead to the formation of new molecules, or it can lead to the breakdown of existing molecules.
Biochemical and Physiological Effects
2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. In vitro studies have shown that 2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% can inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to inhibit the growth of certain bacteria, fungi, and parasites.
实验室实验的优点和局限性
2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive, readily available, and easy to synthesize. Additionally, it is soluble in a variety of solvents and can be used in a wide range of experiments. However, it is also important to consider the potential drawbacks of using 2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% in lab experiments. It can be toxic if inhaled or ingested, and it can react with other chemicals in the lab environment.
未来方向
The potential applications of 2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% are still being explored. Some potential future directions include the use of 2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% as a fluorescent marker for the detection of proteins, as a reagent for organic synthesis, as a catalyst for drug synthesis, and as a substrate for enzyme kinetics. Additionally, further research is needed to explore the biochemical and physiological effects of 2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% and its potential toxicity.
合成方法
2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 4-methoxy-3-methylphenol with chloroacetic acid in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. This reaction produces 2-chloro-5-(4-methoxy-3-methylphenyl)acetic acid, which is then reacted with sodium hydroxide in the presence of an oxidizing agent such as hydrogen peroxide or potassium dichromate. This second reaction produces 2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95%.
科学研究应用
2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid, 95% is widely used in scientific research due to its versatile nature. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of drugs, and as a starting material for the synthesis of other organic compounds. Additionally, it has been used in the study of enzyme kinetics, as a fluorescent probe for the detection of nucleic acids, and as a fluorescent marker for the detection of proteins.
属性
IUPAC Name |
2-chloro-5-(4-methoxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-10(4-6-14(9)19-2)11-3-5-13(16)12(8-11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOZNZLSWBSXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681282 |
Source


|
| Record name | 4-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methoxy-3-methylphenyl)benzoic acid | |
CAS RN |
1178202-04-4 |
Source


|
| Record name | 4-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














